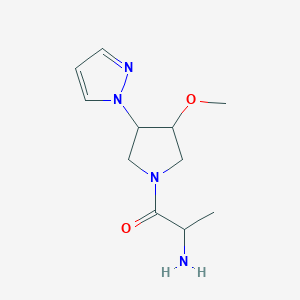![molecular formula C9H9N3O3 B1493230 3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile CAS No. 1866647-09-7](/img/structure/B1493230.png)
3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
3-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile is a fascinating organic compound Structurally, it belongs to the class of heterocyclic compounds containing a pyrrolopyrrole core
Applications De Recherche Scientifique
3-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile has found applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and enzymes.
Medicine: Explored for its therapeutic potential, particularly in drug discovery and development.
Industry: Employed in the development of novel materials with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile can be approached through multi-step organic reactions. One common method involves the initial formation of the pyrrolopyrrole ring system through a cyclization reaction. Key reagents such as ketones, nitriles, and catalysts may be employed, with optimal conditions including specific temperatures and solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, large-scale production of this compound would likely involve batch processing techniques. Reactors designed to maintain stringent temperature controls and ensure high yields through continuous monitoring and adjustment of reaction parameters could be utilized.
Analyse Des Réactions Chimiques
Types of Reactions: The compound is known to undergo several types of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation reactions typically involve oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might employ reagents like lithium aluminum hydride or sodium borohydride. Substitution reactions could be facilitated by using halogens or other nucleophiles under suitable conditions.
Major Products: The reactions yield a variety of products depending on the reagents and conditions used. For instance, oxidation might lead to the formation of carboxylic acids, while reduction could produce corresponding alcohols or amines.
Mécanisme D'action
The precise mechanism by which this compound exerts its effects can involve multiple pathways:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity. For example, binding to active sites on enzymes can inhibit or activate biochemical pathways.
Pathways Involved: It might influence metabolic pathways, signaling cascades, or gene expression processes. The exact pathways would depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-(4,6-Dioxopyrrolidin-3-yl)-3-oxopropanenitrile
3-(1H-Pyrrolo[3,4-c]pyrrol-1-yl)-3-oxopropanenitrile
3-(4,6-Dioxotetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile
Conclusion
3-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile is a compound of considerable interest within scientific research and industrial applications. Its synthesis, reactivity, and unique structural attributes provide ample opportunities for further exploration and utilization across various fields.
Propriétés
IUPAC Name |
3-(1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-2-1-7(13)12-3-5-6(4-12)9(15)11-8(5)14/h5-6H,1,3-4H2,(H,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAUVAOADFGAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)CC#N)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1493149.png)
![4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493150.png)
![(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B1493151.png)
![5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1493152.png)










